molecular formula C24H23ClN4O3S2 B11650467 (6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11650467
M. Wt: 515.0 g/mol
InChI Key: VARZXUYHBKNYQX-JZSRTLTASA-N
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Description

The compound (6Z)-6-[(4-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorophenylsulfanyl ethoxy derivatives.

    Methoxylation and Methylidene Formation: These steps are carried out using methoxy reagents and aldehydes under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up the Reaction: Ensuring that the reaction conditions are scalable and reproducible.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with chlorophenyl and methoxy groups makes it a versatile molecule for various applications.

Properties

Molecular Formula

C24H23ClN4O3S2

Molecular Weight

515.0 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23ClN4O3S2/c1-14(2)23-28-29-21(26)18(22(30)27-24(29)34-23)12-15-4-9-19(20(13-15)31-3)32-10-11-33-17-7-5-16(25)6-8-17/h4-9,12-14,26H,10-11H2,1-3H3/b18-12-,26-21?

InChI Key

VARZXUYHBKNYQX-JZSRTLTASA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCSC4=CC=C(C=C4)Cl)OC)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCSC4=CC=C(C=C4)Cl)OC)C(=O)N=C2S1

Origin of Product

United States

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